4-Hydroxy-3-methoxyphenylacetone

Pharmaceutical intermediate synthesis Process chemistry optimization API manufacturing route selection

4-Hydroxy-3-methoxyphenylacetone (CAS 2503-46-0), also known as vanillyl methyl ketone or guaiacylacetone, is a phenolic ketone with molecular formula C10H12O3 and molecular weight 180.2 g/mol. It features a characteristic aromatic ring substituted with hydroxyl and methoxy groups in the 4- and 3-positions respectively, along with an acetonyl side chain.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 2503-46-0
Cat. No. B134125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxyphenylacetone
CAS2503-46-0
Synonyms1-(4-Hydroxy-3-methoxyphenyl)-2-propanone;  (4-Hydroxy-3-methoxyphenyl)acetone;  1-(4-Hydroxy-3-methoxyphenyl)-2-propanone;  2-Propiovanillone;  Guaiacylacetone;  Methyl Vanillyl Ketone;  NSC 16690; 
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3
InChIKeyLFVCJQWZGDLHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methoxyphenylacetone (CAS 2503-46-0): A Key Phenolic Ketone Intermediate for Pharmaceutical and Flavor Sourcing


4-Hydroxy-3-methoxyphenylacetone (CAS 2503-46-0), also known as vanillyl methyl ketone or guaiacylacetone, is a phenolic ketone with molecular formula C10H12O3 and molecular weight 180.2 g/mol [1]. It features a characteristic aromatic ring substituted with hydroxyl and methoxy groups in the 4- and 3-positions respectively, along with an acetonyl side chain [2]. This compound is recognized for its dual functional utility: it serves as a critical pharmaceutical intermediate in the synthesis of established therapeutic agents including L-α-methyldopa and carbidopa [3], while also possessing organoleptic properties that make it relevant to flavor and fragrance applications, particularly in imparting vanilla-like and woody notes . The compound is structurally and functionally distinct from closely related analogs such as zingerone, vanillin, and acetovanillone, with specific differentiation residing in its unique side-chain length and substitution pattern that governs both its synthetic utility and sensory profile.

Why 4-Hydroxy-3-methoxyphenylacetone Cannot Be Casually Substituted by In-Class Analogs


In procurement and research workflows involving phenolic ketones, generic substitution of 4-hydroxy-3-methoxyphenylacetone with in-class analogs such as zingerone, vanillin, or acetovanillone introduces substantial risk of functional non-equivalence . These compounds, despite sharing the 4-hydroxy-3-methoxyphenyl core, diverge critically in side-chain length (C3-acetonyl for the target vs. C4-butanonyl for zingerone vs. aldehyde for vanillin) and oxidation state [1]. Such structural variations translate directly into divergent reactivity profiles in pharmaceutical synthesis pathways—most notably, only the specific acetonyl side chain of 4-hydroxy-3-methoxyphenylacetone enables the cyanide addition and subsequent heterocycle formation required for methyldopa production [2]. Similarly, in flavor and fragrance applications, substitution with zingerone or vanillin yields fundamentally different sensory outcomes due to distinct odor and taste threshold characteristics [3]. The evidence compiled below quantifies these non-interchangeable properties across multiple dimensions, providing procurement scientists with the specificity required to avoid costly substitution errors.

Quantitative Differentiation Evidence for 4-Hydroxy-3-methoxyphenylacetone vs. Key Comparators


Synthetic Process Yield Comparison: Isoeugenol-Derived Route vs. Vanillin-Nitroethane Route for 4-Hydroxy-3-methoxyphenylacetone Production

When comparing alternative synthetic routes to 4-hydroxy-3-methoxyphenylacetone, the isoeugenol-based "through process" achieves an isolated yield of 85.3% [1]. This represents a substantial improvement over the vanillin-nitroethane route, which delivers a total yield of 57.1% [2]. The isoeugenol route proceeds via direct oxidation of unprotected isoeugenol to a glycol intermediate followed by acidic conversion, requiring no intermediate product isolation before the target compound is obtained [3]. In contrast, the vanillin route involves multiple isolation steps including nitroalkene formation followed by catalytic transfer hydrogenation .

Pharmaceutical intermediate synthesis Process chemistry optimization API manufacturing route selection

Structural Determinant of Pharmaceutical Intermediate Specificity: 4-Hydroxy-3-methoxyphenylacetone as the Essential Precursor for L-α-Methyldopa Synthesis

4-Hydroxy-3-methoxyphenylacetone occupies a non-substitutable position in the established synthetic pathway to L-α-methyldopa, an important antihypertensive agent [1]. The specific reaction sequence requires cyanide anion addition to the acetonyl carbonyl of 4-hydroxy-3-methoxyphenylacetone to form 4-methyl-4-(4-hydroxy-3-methoxybenzyl)hydantoin, followed by basic hydrolysis to yield α-methyl-β-(4-hydroxy-3-methoxyphenyl)alanine, and final hydrobromic acid hydrolysis to produce methyldopa [2]. In-class analogs such as 3,4-dimethoxyphenylacetone (DMPA) and 3,4-methylenedioxyphenylacetone have been identified as alternative methyldopa intermediates [3]; however, the 4-hydroxy-3-methoxy substitution pattern on the target compound is specifically required for the subsequent O-demethylation step that yields the final 3,4-dihydroxyphenyl pharmacophore [4]. This compound also serves as a key intermediate for carbidopa, a drug used in the treatment of Parkinson's syndrome [5].

Antihypertensive API synthesis Carbidopa manufacturing Pharmaceutical intermediate sourcing

Physicochemical Solubility Profile: Aqueous Solubility of 4-Hydroxy-3-methoxyphenylacetone Compared with Estimated Value for In-Class Analogs

4-Hydroxy-3-methoxyphenylacetone exhibits an estimated water solubility of 1.101 × 10⁴ mg/L at 25°C (approximately 11 mg/mL or 61 mM) [1]. This solubility profile differs substantially from the closely related analog zingerone, which is described as sparingly soluble in water [2]. The compound is additionally soluble in alcohol , providing flexibility in solvent selection for extraction and formulation workflows. The reported LogP value of approximately 1.04 (estimated) [3] further characterizes its hydrophilic-lipophilic balance, distinguishing it from analogs with different side-chain lengths and oxidation states that exhibit altered partition behavior.

Formulation development Extraction optimization Analytical method development

In Vivo Acute Toxicity Benchmark: 4-Hydroxy-3-methoxyphenylacetone Demonstrates Low Acute Oral Toxicity in Murine Model

4-Hydroxy-3-methoxyphenylacetone has been evaluated for acute oral toxicity in mice and was found to be nontoxic at doses up to 10 g/kg body weight . In the same study, the compound demonstrated no effect on enzyme activities in rat liver mitochondria or rat brain synaptosomes . This safety profile is relevant when considering this compound for applications involving potential human exposure, such as flavor or fragrance use, compared to less well-characterized or more toxic structural analogs. For context, the compound carries GHS hazard classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1], standard handling precautions for phenolic ketones.

Preclinical safety assessment Toxicology screening Flavor ingredient safety

Sensory Profile Differentiation: 4-Hydroxy-3-methoxyphenylacetone (Guaiacylacetone) vs. Zingerone in Flavor Applications

4-Hydroxy-3-methoxyphenylacetone (reported under the synonym guaiacylacetone or methyl vanillyl ketone) exhibits a sensory profile characterized as sweet, powdery, vanilla-like, creamy, and balsamic [1]. This contrasts markedly with zingerone (vanillylacetone, CAS 122-48-5), which at 10% concentration presents odor notes described as sweet, mildly spicy, clove-like, and vanillin-like, with taste at 10-20 ppm delivering spicy character with a trigeminal burn or tingle [2]. The structural difference—a C3-acetonyl side chain in the target compound versus a C4-butanonyl chain in zingerone—underlies these divergent sensory outcomes [3]. The target compound is released naturally from hard woods and is found in barrel-aged wines, contributing to vanilla-like and woody flavor profiles .

Flavor ingredient procurement Sensory evaluation Food and beverage formulation

Purity Specification Benchmarking: Commercial 4-Hydroxy-3-methoxyphenylacetone Meets ≥98% GC Purity Standard

Commercially available 4-hydroxy-3-methoxyphenylacetone is supplied with a minimum purity of 98.0% as determined by gas chromatography (GC) [1]. The compound appears as a clear liquid or as a white to yellow to orange powder to crystal depending on the specific product form [2]. Physical characterization data include density of 1.163 g/mL at 25°C, boiling point of 126-127°C at 0.3 mmHg, and refractive index n20/D of 1.55 [3]. The compound is noted as air-sensitive, requiring storage under appropriate conditions to maintain purity [4].

Quality control specifications Analytical chemistry Research-grade reagent sourcing

Validated Application Scenarios for 4-Hydroxy-3-methoxyphenylacetone Based on Quantitative Evidence


Pharmaceutical Intermediate Procurement for L-α-Methyldopa and Carbidopa Manufacturing

4-Hydroxy-3-methoxyphenylacetone is the established and validated key intermediate for the synthesis of L-α-methyldopa (antihypertensive) and carbidopa (anti-Parkinsonian) [1][2]. The specific acetonyl side chain enables the cyanide addition step essential to the methyldopa synthetic pathway—a reaction that structurally similar analogs (zingerone with its C4-butanonyl chain, vanillin with its aldehyde group) cannot execute [3]. For procurement teams supporting API manufacturing, selecting this specific compound ensures compatibility with validated process chemistry and regulatory filings. The isoeugenol-based synthetic route achieves 85.3% isolated yield, offering an economically advantageous alternative to the 57.1% yield vanillin-nitroethane route [4][5].

Flavor Formulation Requiring Vanilla-Creamy Depth Without Spicy Trigeminal Burn

In flavor applications where a sweet, powdery, vanilla-creamy, and balsamic sensory profile is required—without the spicy/pungent notes and trigeminal burn characteristic of zingerone—4-hydroxy-3-methoxyphenylacetone (guaiacylacetone) is the appropriate selection [1]. Zingerone, despite its structural similarity, delivers a fundamentally different organoleptic outcome: sweet, mildly spicy, clove-like odor at 10%, and spicy taste with trigeminal burn/tingle at 10-20 ppm [2]. Procurement scientists formulating vanilla, creamy, or balsamic flavor profiles should specifically source 4-hydroxy-3-methoxyphenylacetone rather than relying on the incorrectly assumed interchangeability of vanillyl ketones. The compound is also naturally present in barrel-aged wines and released from hard woods during combustion for smoked meat flavoring [3].

Aqueous-Based Extraction and Reaction Protocols Requiring High Solubility Phenolic Ketones

For experimental protocols requiring phenolic ketones with favorable aqueous solubility, 4-hydroxy-3-methoxyphenylacetone offers an estimated water solubility of 1.101 × 10⁴ mg/L (~61 mM) at 25°C [1], substantially exceeding the qualitative "sparingly soluble" characterization of the closely related analog zingerone [2]. The compound's additional solubility in alcohol [3] and moderate LogP of approximately 1.04 [4] provide formulation flexibility. This solubility advantage enables higher-concentration working solutions, reduced solvent volumes, and potentially improved mass transfer in biphasic reaction systems compared to less soluble analogs. The compound carries standard handling precautions (skin/eye/respiratory irritation) [5] and requires storage under conditions that minimize air exposure due to air sensitivity [6].

Preclinical Safety Assessment of Phenolic Ketones with Favorable Acute Toxicity Profile

In preclinical toxicology screening programs evaluating phenolic ketones for potential flavor, fragrance, or pharmaceutical intermediate applications, 4-hydroxy-3-methoxyphenylacetone demonstrates a favorable acute toxicity profile in murine models, with no observed toxicity at doses up to 10 g/kg body weight [1]. The compound additionally showed no effect on enzyme activities in rat liver mitochondria or brain synaptosomes [2]. While the compound carries GHS classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [3], the high NOAEL for acute oral exposure provides a favorable safety margin for applications where trace carryover or potential human exposure is a consideration. Procurement for safety assessment programs should prioritize compounds with established toxicity data over less-characterized analogs.

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